1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Formation of the Urea Linkage: The urea linkage is formed by reacting the indolinone derivative with an isocyanate or by using phosgene and amines.
Attachment of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or receptor interactions.
Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea typically involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. This can occur through competitive inhibition, allosteric modulation, or covalent modification of the target protein.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-chlorobenzyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-fluorobenzyl)urea is unique due to the specific combination of the ethyl group, the indolinone core, and the 4-fluorobenzyl group, which may confer distinct biological activity and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-2-22-16-8-7-15(9-13(16)10-17(22)23)21-18(24)20-11-12-3-5-14(19)6-4-12/h3-9H,2,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYVUQSIIRODPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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